Methyl cyano[(E)-phenyldiazenyl]acetate
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Overview
Description
Methyl cyano[(E)-phenyldiazenyl]acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to an acetyl group, along with a phenyldiazenyl group (–N=N–C6H5)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyano[(E)-phenyldiazenyl]acetate typically involves the reaction of methyl cyanoacetate with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with methyl cyanoacetate in the presence of a base, such as sodium acetate, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl cyano[(E)-phenyldiazenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Various substituted cyanoacetates.
Scientific Research Applications
Methyl cyano[(E)-phenyldiazenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl cyano[(E)-phenyldiazenyl]acetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diazenyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl cyanoacetate: Lacks the diazenyl group but shares the cyano and ester functionalities.
Ethyl cyanoacetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Phenyl cyanoacetate: Contains a phenyl group instead of the diazenyl group.
This detailed overview provides a comprehensive understanding of methyl cyano[(E)-phenyldiazenyl]acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60179-60-4 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-phenyldiazenylacetate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(7-11)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
GXTIALFSQRBSHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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